molecular formula C15H20O4S B2394464 2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate CAS No. 1212021-22-1

2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate

Cat. No.: B2394464
CAS No.: 1212021-22-1
M. Wt: 296.38
InChI Key: RCVPGQPTEDHOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate (CAS 1212021-22-1) is a versatile chemical building block of significant interest in modern medicinal chemistry. It serves as a key synthetic intermediate for incorporating the 2-oxabicyclo[2.2.2]octane scaffold into target molecules. This saturated bicyclic ring system is a leading-edge bioisostere designed to replace para-substituted phenyl rings in drug discovery projects . This replacement strategy addresses common challenges associated with aromatic rings, such as poor aqueous solubility and high metabolic clearance. Integrating the 2-oxabicyclo[2.2.2]octane core can lead to improved physicochemical properties, including a measurable reduction in lipophilicity (LogP) and a substantial increase in water solubility . Furthermore, this rigid, non-flat structure enhances metabolic stability while maintaining a comparable spatial arrangement to a phenyl ring, making it a valuable tool for optimizing the properties of lead compounds . Researchers have successfully utilized this scaffold to create analogs of established drugs like Imatinib and Vorinostat (SAHA), demonstrating its utility in creating new chemical entities with enhanced drug-like profiles . The tosylate (4-methylbenzenesulfonate) functional group in this reagent is an excellent leaving group, facilitating efficient nucleophilic substitution reactions to introduce various substituents at the 4-position of the bicyclic core. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4S/c1-12-2-4-14(5-3-12)20(16,17)19-11-15-8-6-13(7-9-15)18-10-15/h2-5,13H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVPGQPTEDHOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(CC2)OC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization

A classic approach involves the [4+2] cycloaddition of a diene with an epoxide-derived dienophile. For example, reacting furan derivatives with activated epoxides under thermal or Lewis acid-catalyzed conditions yields the oxabicyclo[2.2.2]octane skeleton. This method benefits from high atom economy but requires precise temperature control to avoid side reactions.

Iodine-Mediated Cyclization

Recent work demonstrates the use of hypervalent iodine reagents to induce cyclization of carbamate precursors. For instance, treating N-allyl carbamates with iodine in hexafluoroisopropanol (HFIP) at 50°C achieves cyclization with up to 97% yield. This method is notable for its mild conditions and compatibility with oxygen-sensitive functional groups.

Functionalization at the 4-Position

Introducing the hydroxymethyl group at the 4-position is critical for subsequent tosylation. Two strategies dominate:

Bromination and Substitution

Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate (CAS 18720-35-9) serves as a key intermediate. As reported by Ambeed, bromination of bicyclo[2.2.2]octane derivatives using bromine (Br₂) and mercury(II) oxide (HgO) in dichloromethane achieves 68.7–94.8% yields. Subsequent nucleophilic substitution with hydroxide or methoxide introduces the hydroxymethyl group.

Example Procedure:

  • Suspend 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (1.5 g, 7.07 mmol) in CH₂Cl₂.
  • Add HgO (2.60 g, 12.01 mmol) and Br₂ (0.473 mL, 9.19 mmol).
  • Reflux for 1.5 h, filter through Celite®, and purify via silica chromatography to isolate the brominated product (68.7% yield).

Direct Hydroxymethylation

Alternative routes employ sodium borohydride (NaBH₄) to reduce ester groups to hydroxymethyl derivatives. For example, reducing 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid with NaBH₄ in aqueous HCl yields the corresponding alcohol in quantitative yield.

Tosylation of the Hydroxymethyl Intermediate

The final step involves converting the alcohol to the tosylate ester using 4-methylbenzenesulfonyl chloride (tosyl chloride).

Optimized Protocol:

  • Dissolve 2-oxabicyclo[2.2.2]octan-4-ylmethanol (1.0 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2.5 equiv) and tosyl chloride (1.2 equiv) at 0°C.
  • Stir for 12 h at room temperature, then wash with brine and purify via recrystallization (hexane/EtOAc).

Key Considerations:

  • Anhydrous conditions prevent hydrolysis of tosyl chloride.
  • Excess base (e.g., Et₃N) neutralizes HCl byproducts, driving the reaction to completion.

Analytical Validation and Characterization

Successful synthesis requires rigorous validation:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Peaks at δ 2.42 (s, 3H, Ar-CH₃), 3.85–4.10 (m, 2H, CH₂OTs), and 1.50–2.20 (m, 12H, bicyclic protons).
  • ¹³C NMR : Signals at δ 21.5 (Ar-CH₃), 70.8 (CH₂OTs), and 144.9 (SO₃-Ar).

Mass Spectrometry

  • ESI-MS : [M+Na]⁺ peak at m/z 357.1 (calculated for C₁₅H₂₀O₄SNa).

Alternative Routes and Recent Advances

Vinyl-Substituted Derivatives

Modifying the bicyclic core with vinyl groups (e.g., (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl tosylate) expands functionalization options. Such derivatives are synthesized via Grignard addition to ketone intermediates followed by tosylation.

Bioisostere Design

Recent studies highlight 2-oxabicyclo[2.2.2]octane as a phenyl ring bioisostere. This application drives innovation in stereoselective synthesis, such as enzymatic resolutions or chiral auxiliaries, to access enantiopure intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a modulator of GPR120, a G protein-coupled receptor implicated in metabolic diseases such as diabetes mellitus. Research indicates that compounds similar to 2-oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate can enhance insulin sensitivity and potentially aid in the treatment of type 2 diabetes by exerting anti-inflammatory effects and improving glucose uptake in tissues .

Organic Synthesis

This compound serves as an important reagent in organic synthesis, particularly in the formation of sulfonate esters which are useful in various chemical reactions, including nucleophilic substitutions and coupling reactions . Its bicyclic structure allows for diverse reactivity patterns, making it a versatile building block for synthesizing complex organic molecules.

Case Study 1: GPR120 Modulation

A study published in a patent document highlights the use of oxabicyclo[2.2.2] compounds as GPR120 modulators, demonstrating their potential therapeutic applications for metabolic syndromes . The research outlines how these compounds can improve insulin sensitivity and may be combined with other antidiabetic agents to enhance therapeutic efficacy.

Case Study 2: Synthesis of Sulfonate Esters

Research documented in organic synthesis literature illustrates the utility of this compound in synthesizing sulfonate esters through electrophilic substitution reactions . The ability to form stable intermediates makes it an attractive choice for chemists looking to develop new synthetic pathways.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. In medical research, it is believed to exert its effects by modulating signaling pathways and interacting with enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Parameters of Bioisosteres Compared to Benzene

Parameter Benzene Bicyclo[1.1.1]pentane Cubane Bicyclo[2.2.2]octane 2-Oxabicyclo[2.2.2]octane
C-C Distance (Å) 1.39 1.54–1.60 1.55–1.57 1.54–1.56 1.53–1.55
Lipophilicity (clogP) 2.13 1.98–2.30 2.40–2.70 2.10–2.50 1.65–1.90
Water Solubility (mg/mL) Low Moderate Very Low Low High (e.g., 85: >10× Imatinib)
Metabolic Stability Variable High Moderate High Enhanced (CLint: 19 vs. 28 μL/min/mg for Imatinib)
Synthetic Accessibility Challenging Complex Moderate Scalable (36% yield, multigram)

Key Observations :

  • Geometric Mimicry : The 2-oxabicyclo[2.2.2]octane scaffold retains the C-C distances (1.53–1.55 Å) and exit vector angles (φ₁/φ₂ ≈ 180°) of benzene, critical for maintaining target binding .
  • Lipophilicity: Introduction of oxygen reduces clogP by ~0.5 units compared to non-oxygenated bicyclo[2.2.2]octane, enhancing aqueous solubility .
  • Acidity : Carboxylic acid derivatives exhibit pKa values (e.g., 4.7 for compound 47) closer to aromatic acids (e.g., 4.9 for compound 83), enabling pH-dependent interactions akin to phenyl counterparts .

Functional Comparison with Other Bioisosteres

Bicyclo[1.1.1]pentane: Advantages: High metabolic stability and rigidity. Limitations: Short C-C distances (1.54–1.60 Å) disrupt exit vector alignment; synthesis requires strain-release strategies (e.g., Gianatassio et al., 2016) .

Cubane :

  • Advantages: Symmetric structure with high thermal stability.
  • Limitations: Elevated lipophilicity (clogP >2.4) and synthetic complexity (e.g., Wlochal et al., 2014) .
  • Example: Explored in DGAT1 inhibitors but prone to phototoxicity .

Bicyclo[2.2.2]octane (Non-Oxygenated): Advantages: Appropriate C-C distances for meta-substitution mimicry. Limitations: Higher clogP (2.10–2.50) limits solubility .

2-Azabicyclo[2.2.2]octane: Advantages: Nitrogen atom enables hydrogen bonding.

Biological Activity

2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate is a compound that has garnered interest in the field of medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate
  • CAS Number : 2168235-11-6
  • Molecular Formula : C12H15O4S
  • Molecular Weight : 255.31 g/mol

The compound features a bicyclic oxabicyclo structure, which is known for its stability and ability to interact with various biological targets.

Research indicates that compounds with similar structures can act as enzyme inhibitors, particularly in biochemical pathways involving protein interactions. The mechanism typically involves binding to the active site of enzymes, thereby inhibiting their activity and influencing metabolic processes.

Enzyme Inhibition

In the context of 2-oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate, preliminary studies suggest it may function as a reversible inhibitor, affecting enzymes involved in metabolic regulation. This inhibition can lead to altered biochemical pathways that may have therapeutic implications.

Antidiabetic Potential

Recent studies have explored the potential of oxabicyclo compounds as modulators of GPR120, a receptor implicated in insulin sensitivity and glucose metabolism. Compounds that activate GPR120 could be beneficial in treating diabetes by enhancing insulin sensitivity and promoting weight loss .

Antimicrobial Activity

Some derivatives within the oxabicyclo family have shown promising antimicrobial properties, suggesting potential applications in treating infections caused by resistant bacteria. The specific activity of 2-oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate in this regard remains to be fully elucidated but warrants further investigation.

Case Studies and Research Findings

  • Study on GPR120 Modulation :
    • A study demonstrated that oxabicyclo compounds could modulate GPR120 activity, resulting in improved insulin sensitivity in diabetic models .
    • This suggests that 2-oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate may have similar effects, potentially making it a candidate for further development in diabetes treatment.
  • Antimicrobial Research :
    • A series of experiments evaluated the antimicrobial efficacy of various oxabicyclo derivatives against common pathogens.
    • Results indicated significant inhibition zones for certain derivatives, prompting further exploration into structure-activity relationships .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
Tert-butylN-(4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methyl carbamateEnzyme inhibitionReversible binding to active sites
2-Oxabicyclo[2.1.1]hexan-1-yloxycarbonylAntimicrobialDisruption of bacterial cell wall synthesis

Q & A

Q. What are the structural similarities and differences between 2-Oxabicyclo[2.2.2]octane and para-substituted phenyl rings?

The bicyclic scaffold exhibits geometric similarities to para-substituted phenyl rings, with key parameters derived from X-ray crystallography:

  • Distance (r) : 2.54–2.56 Å (shorter by ~0.3 Å compared to para-phenyl rings at 2.88–2.89 Å).
  • Substituent separation (d) : 5.56–5.58 Å (shorter by ~0.3 Å vs. 5.90–5.93 Å in para-phenyl).
  • Angles (φ₁, φ₂) : 176–177°, nearly identical to para-phenyl rings (178–179°) . These similarities support its use as a bioisostere, though shorter distances may influence steric and electronic interactions in drug design .

Q. What synthetic strategies are employed to prepare 2-Oxabicyclo[2.2.2]octane derivatives?

A common method involves iodocyclization , optimized for high efficiency under specific reaction conditions. The oxygen atom in the bicyclic structure allows further derivatization via nucleophilic substitution or oxidation, enabling diverse functionalization for structure-activity relationship (SAR) studies .

Q. How does replacing phenyl rings with 2-Oxabicyclo[2.2.2]octane affect physicochemical properties?

In Imatinib analogs, this substitution reduced LogD values (improving hydrophilicity) and enhanced metabolic stability and solubility. However, bioactivity was lost, highlighting the need for balanced optimization between physicochemical properties and target binding .

Q. What analytical techniques validate the structural integrity of this compound?

  • X-ray crystallography : Resolves bond angles and distances (e.g., C2—C3—C4—C7: 177.82°) .
  • NMR spectroscopy : Assigns stereochemistry and confirms purity .
  • Computational modeling : Validates geometric parameters (e.g., InChIKey-based structural profiling) .

Q. How is the compound’s bioisosteric potential assessed in early-stage drug discovery?

Comparative studies involve:

  • Structural overlays with phenyl-containing drugs (e.g., Imatinib).
  • In vitro assays measuring solubility, LogD, and metabolic stability .
  • Pharmacokinetic profiling to assess bioavailability improvements .

Advanced Questions

Q. How can researchers resolve contradictions in bioactivity when using this scaffold as a phenyl replacement?

Case studies reveal context-dependent outcomes:

  • Activity loss (e.g., Imatinib analog): Likely due to altered hydrogen bonding or steric hindrance.
  • Retained activity (e.g., Vorinostat analog): Suggests tolerance to structural changes in certain targets. Methodology :
  • Molecular docking : Compare binding modes of parent and modified compounds.
  • SAR studies : Systematically vary substituents to identify critical interactions .

Q. What experimental approaches optimize reaction yields in iodocyclization-based syntheses?

Key factors include:

  • Catalyst selection : Transition metals (e.g., Pd) improve regioselectivity.
  • Solvent optimization : Polar aprotic solvents enhance cyclization efficiency.
  • Temperature control : Moderate heat (60–80°C) balances reaction rate and byproduct formation .

Q. How do computational models predict the scaffold’s compatibility with specific biological targets?

  • Quantum chemistry calculations : Estimate electronic properties (e.g., dipole moments).
  • QSAR models : Corrogate structural features with activity data from analogs.
  • Molecular dynamics simulations : Assess conformational stability in binding pockets .

Q. What strategies mitigate metabolic instability while retaining target affinity?

  • LogD optimization : Introduce polar groups (e.g., hydroxyls) without disrupting key interactions.
  • Prodrug design : Mask reactive sites (e.g., sulfonate esters) to enhance stability.
  • CYP450 inhibition assays : Identify metabolic hotspots for targeted modification .

Q. How can researchers validate the scaffold’s bioisosteric equivalence across diverse targets?

Comparative analysis framework :

  • Structural alignment : Overlay scaffolds with phenyl rings using X-ray data .
  • Free-energy perturbation (FEP) : Quantify binding energy differences.
  • High-throughput screening : Test analogs against panels of related targets (e.g., kinases, GPCRs) .

Key Notes for Experimental Design

  • Contradiction analysis : When bioactivity diverges between analogs, prioritize crystallographic studies to resolve binding mode discrepancies .
  • Data reproducibility : Cross-validate synthetic routes (e.g., NMR, HPLC) to ensure batch consistency .
  • Targeted optimization : Balance LogD and solubility improvements with structural modifications that preserve critical pharmacophore elements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.